molecular formula C13H17NO2 B6601286 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one CAS No. 85288-36-4

4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B6601286
CAS No.: 85288-36-4
M. Wt: 219.28 g/mol
InChI Key: NHFRFGVAGVRFGK-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone characterized by a tert-butylphenyl group at the 4-position of the oxazolidinone ring. Oxazolidinones are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms, widely recognized for their antimicrobial activity and role as protein synthesis inhibitors targeting ribosomal binding .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(15)14-11/h4-7,11H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFRFGVAGVRFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Synthesis from Chiral Oxazolidinone Precursors

Palladium-catalyzed carbon–nitrogen bond-forming reactions have emerged as a robust pathway for synthesizing chiral oxazolidinone derivatives. In a representative procedure, (S)-4-tert-butyloxazolidin-2-one serves as a precursor, reacting with but-2-yn-1-yl ethyl carbonate in the presence of Pd(PPh₃)₄ to yield 3-(buta-1,3-dien-2-yl)-4-(tert-butyl)oxazolidin-2-one (compound 2 ) with 97% efficiency . The reaction proceeds in anhydrous acetonitrile at 80°C over 4 hours, followed by purification via flash chromatography.

Critical to this method is the stereochemical integrity of the starting oxazolidinone, which is preserved during the palladium-mediated coupling. X-ray crystallography confirmed the restricted C–N bond rotation in the Z-isomer of analogous compounds, underscoring the structural rigidity imparted by the tert-butyl group . While this approach primarily generates diene intermediates, hydrolysis of subsequent Diels–Alder adducts can recover enantiomerically pure oxazolidinones (up to 92% ee) , suggesting adaptability for recovering or modifying the target compound.

Borane-Mediated Reduction and Cyclization

A two-step protocol leveraging borane reagents enables the synthesis of 4-substituted oxazolidin-2-ones from N-Boc-protected amino acids. Adapted from a method for (S)-4-phenyl-2-oxazolidinone , the process involves:

  • Reduction : N-Boc-L-(4-tert-butylphenyl)glycine is treated with borane-tetrahydrofuran (BH₃-THF) at 0–25°C, yielding N-Boc-L-(4-tert-butylphenyl)glycinol with >95% efficiency.

  • Cyclization : The glycinol intermediate undergoes catalytic cyclization in sulfolane with potassium tert-butoxide at 90–100°C, forming 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one in 92% yield .

This method avoids hazardous reagents like lithium aluminum hydride, aligning with green chemistry principles. The molar ratio of glycinol to catalyst (1:1.0–2.0) and solvent choice (tetrahydrofuran or sulfolane) critically influence reaction kinetics and purity .

Microwave-Assisted Cyclization of Amino Alcohols

Microwave irradiation significantly enhances the cyclization of amino alcohols to oxazolidin-2-ones. For 4-(4-tert-butylphenyl)amino ethanol, reaction with diethyl carbonate and sodium methoxide under microwave conditions (135°C, 125 W) achieves 94% yield in 20 minutes, compared to 84–86% over 8 hours conventionally . Key parameters include:

ParameterMicrowave ConditionsConventional Conditions
Temperature (°C)135135
Time (minutes)20480
Yield (%)9484–86
Enantiomeric Excess95%95%

The method preserves stereochemistry while drastically reducing reaction times, making it ideal for high-throughput applications .

Isocyanate-Epoxide Coupling Catalyzed by Organoaluminum Complexes

A patented route employs organoaluminum catalysts for oxazolidinone synthesis via isocyanate-epoxide coupling . For 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one, the tert-butyl-substituted isocyanate reacts with ethylene oxide in the presence of a catalyst (e.g., Al(OPrⁱ)₃) at 80–120°C. This method offers high regioselectivity and activity, though substrate-specific optimization is required.

Comparative Analysis of Methodologies

The table below summarizes key metrics for the four methods:

MethodYield (%)Reaction TimeStereochemical ControlScalability
Palladium Catalysis 974 hoursHigh (92% ee)Moderate
Borane Reduction 923–5 hoursHigh (99% purity)High
Microwave Cyclization 9420 minutesHigh (95% ee)High
Isocyanate-Epoxide Coupling 80–85*2–6 hoursModerateModerate

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-tert-Butylphenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural and Functional Analogues

Table 1: Comparative Analysis of 4-(4-tert-Butylphenyl)-1,3-oxazolidin-2-one and Analogues
Compound Name Key Substituents Molecular Weight Biological Activity/Application Key Differences vs. Target Compound
This compound 4-(4-tert-butylphenyl) 233.30 g/mol* N/A (assumed antimicrobial/PI3Kδ inhibition) Reference compound
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one 4-methyl, 5-phenyl 191.22 g/mol Chiral auxiliary; synthetic intermediates Lacks tert-butyl group; lower lipophilicity
3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one 4-(1-aminoethyl)phenyl 206.24 g/mol Organic building block (research use) Aminoethyl group introduces polarity
(4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one 4-difluoromethyl 137.08 g/mol Synthetic intermediate Smaller substituent; higher electronegativity
(S)-4-(4-hydroxybenzyl)-1,3-oxazolidin-2-one 4-(4-hydroxybenzyl) 207.23 g/mol Chiral auxiliary in solid-phase synthesis Hydroxy group enhances hydrophilicity
4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-tert-butylphenyl)piperidine-1-carboxamide 4-tert-butylphenyl with piperidine-carboxamide 455.39 g/mol 8-oxo inhibitor (neurodegeneration) Larger scaffold; hybrid structure

*Calculated based on molecular formula C₁₃H₁₇NO₂.

Key Comparative Findings

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The tert-butyl group in this compound significantly increases lipophilicity compared to phenyl () or hydroxybenzyl () derivatives. This property may enhance blood-brain barrier penetration or tissue retention in therapeutic applications.

Biological Activity

4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxazolidinone ring, which is known for its role in various biological activities, particularly as an antibacterial agent. The tert-butylphenyl group enhances the lipophilicity and stability of the molecule, facilitating its interaction with biological membranes and proteins.

Structural Formula

C14H17NO\text{C}_{14}\text{H}_{17}\text{N}\text{O}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism primarily involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, making it effective against various Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the compound's effectiveness against MRSA.
    • Methodology : In vitro assays were conducted to determine the Minimum Inhibitory Concentration (MIC).
    • Findings : The compound demonstrated a MIC of 32 µg/mL against MRSA, indicating potent antibacterial activity .
  • Anti-inflammatory Potential :
    • Objective : Investigate anti-inflammatory effects.
    • Methodology : In vivo models were used to assess inflammation markers.
    • Results : Significant reduction in pro-inflammatory cytokines was observed, suggesting potential use in inflammatory diseases .

The oxazolidinone structure allows for specific interactions with bacterial ribosomes. The tert-butylphenyl substituent enhances its ability to penetrate cell membranes, increasing its efficacy as an antibiotic .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Reagents : Tert-butyl bromide is commonly used for introducing the tert-butyl group.
  • Coupling Agents : Various coupling agents facilitate the formation of the oxazolidinone structure.

Research Applications

The compound serves as a valuable building block in the synthesis of more complex molecules and has applications in drug discovery due to its biological properties. It is also being explored for use in polymer production and other advanced materials .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-tert-ButylphenolPhenolic compoundAntioxidant properties
OxazolidinoneHeterocyclic compoundAntibacterial properties
This compoundOxazolidinone derivativeStrong antibacterial and anti-inflammatory effects

This table illustrates the unique position of this compound within its class due to its combined structural features and biological activities.

Q & A

Q. Basic Research Focus

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for optimal separation.
  • Recrystallization : Ethanol/water mixtures yield crystals with minimal impurities (melting point: 162–166°C, as seen in tert-butylphenyl triazole analogs) .
    Purity Validation :
  • HPLC (C18 column, acetonitrile/water gradient): Retention time ~8.2 min (baseline resolution).

How does the electron-donating tert-butyl group modulate biological activity in enzyme inhibition assays?

Advanced Research Focus
Mechanistic Insights :

  • The tert-butyl group enhances lipophilicity (logP +1.2 vs. unsubstituted phenyl), improving membrane permeability in cellular assays.
  • Case Study : Analogous benzoxazole derivatives with tert-butyl groups show 50% higher binding affinity to cytochrome P450 enzymes due to hydrophobic pocket interactions .
    SAR Trends :
  • Substitution at the para position of the phenyl ring (vs. meta) increases target engagement by 30–40% in kinase inhibition studies .

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